molecular formula C9H10F3N B13131567 2-Isopropyl-3-(trifluoromethyl)pyridine

2-Isopropyl-3-(trifluoromethyl)pyridine

Cat. No.: B13131567
M. Wt: 189.18 g/mol
InChI Key: VKZJVABMTGKFDR-UHFFFAOYSA-N
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Description

2-Isopropyl-3-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often employs a stepwise vapor-phase synthesis. This method allows for the controlled introduction of functional groups and minimizes the formation of by-products. The process typically involves the reaction of a trifluoromethyl-containing building block with a chlorinated pyridine derivative under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Isopropyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

2-Isopropyl-3-(trifluoromethyl)pyridine can be compared to other trifluoromethylpyridine derivatives, such as:

    2,3,5-Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals.

    2,4,6-Trifluoromethylpyridine: Utilized in the synthesis of advanced materials and specialty chemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other trifluoromethylpyridine derivatives .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

2-propan-2-yl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H10F3N/c1-6(2)8-7(9(10,11)12)4-3-5-13-8/h3-6H,1-2H3

InChI Key

VKZJVABMTGKFDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C(F)(F)F

Origin of Product

United States

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